N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-11-5-7-12(8-6-11)22(20,21)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8,17H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVNVCLOKUEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide typically involves the reaction of 2-aminobenzimidazole with 4-chlorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amine group of the benzimidazole derivative.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is a compound that has attracted interest in medicinal chemistry and pharmacology because of its potential biological activities. It is a benzimidazole derivative, a class of compounds known for diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and antihypertensive activities.
Chemical Structure and Synthesis
this compound combines a benzimidazole moiety with a sulfonamide group. The molecular formula for this compound is C₁₅H₁₄ClN₃O₂S. Synthesis involves reacting 2-aminobenzimidazole with 4-chlorobenzenesulfonyl chloride, typically using a base like triethylamine and a solvent such as dichloromethane. The progress and purity of the reaction are monitored using thin-layer chromatography, and the structure of the synthesized compound is confirmed through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mechanism of Action
this compound primarily functions as an inhibitor of carbonic anhydrases. By binding to the active site of these enzymes, it disrupts their normal function, which affects physiological processes like pH regulation and bicarbonate transport.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. These compounds can inhibit various bacterial strains, with some showing stronger activity against Gram-positive bacteria compared to Gram-negative strains. The presence of specific substituents on the benzimidazole ring often enhances antimicrobial efficacy.
Anticancer Properties
this compound may possess anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of cancer cell lines, such as HCT116 and SW480, with IC50 values indicating potent activity. Mechanistic studies suggest that this compound may inhibit Wnt signaling pathways, which are crucial for cancer cell growth and survival.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit microtubule polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in various biological pathways, contributing to its bioactivities .
Comparison with Similar Compounds
4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 59477-42-8)
Molecular Formula : C₁₅H₁₅ClN₂O₃S
Key Features :
- Structural Differences : Replaces the benzimidazole ring with a benzamide group and positions the sulfamoyl group on the phenyl ring rather than as a benzenesulfonamide.
- Functional Groups : The amide (–CONH–) group versus sulfonamide (–SO₂NH–) in the target compound. Sulfonamides are more acidic (pKa ~10) compared to amides (pKa ~15–20), affecting solubility and intermolecular interactions .
- Applications : Benzamide derivatives are prevalent in kinase inhibitors and antimicrobial agents, whereas sulfonamides are widely used in carbonic anhydrase inhibitors (e.g., acetazolamide) .
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide (CAS 301682-03-1)
Molecular Formula : C₁₆H₁₃ClN₄O₃
Key Features :
- Structural Differences: Incorporates a nitro (–NO₂) group at the meta position of the benzene ring and a benzamide instead of a benzenesulfonamide.
- Electron Effects : The nitro group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity or alter binding interactions compared to the chloro group in the target compound.
- Predicted Properties : Boiling point (630.4±55.0°C), density (1.458±0.06 g/cm³), and pKa (11.73±0.10) suggest moderate thermal stability and basicity, though experimental validation is needed .
Ethyl 2-(1H-Benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate
Key Features :
- Structural Differences : Contains a hydrazinylidene-acetate ester group instead of the ethyl-sulfonamide linkage.
- Conformational Analysis : Dihedral angles between the benzimidazole and nitrophenylhydrazone subunits (7.35° and 18.23°) indicate a planar arrangement, which contrasts with the likely twisted conformation of the target compound due to steric hindrance from the sulfonamide group.
- Hydrogen Bonding : Exhibits C–H···O and N–H···O interactions in crystal packing, a feature shared with sulfonamides, which often form robust hydrogen-bonding networks .
Comparative Data Table
Implications of Structural Variations
- Bioactivity : The benzimidazole-sulfonamide combination in the target compound may enhance dual binding interactions in enzyme pockets compared to amide analogs.
- Solubility : Sulfonamides generally exhibit higher aqueous solubility than amides, which could improve bioavailability.
- Synthetic Accessibility : Introducing a nitro group (as in CAS 301682-03-1) requires nitration steps, complicating synthesis compared to the target compound’s simpler sulfonylation pathway.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The molecular formula is , and its synthesis typically involves the reaction of 2-aminobenzimidazole with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains, with some exhibiting stronger activity against Gram-positive bacteria compared to Gram-negative strains. The antimicrobial efficacy is often linked to the presence of specific substituents on the benzimidazole ring .
Anticancer Properties
Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HCT116 and SW480, with IC50 values indicating potent activity. Mechanistic studies suggest that this compound may inhibit Wnt signaling pathways, which are crucial for cancer cell growth and survival .
Antiviral and Antiparasitic Effects
The compound has also been investigated for its antiviral and antiparasitic properties. Preliminary studies suggest that it may inhibit the replication of certain viruses and show effectiveness against parasitic infections, although further research is needed to fully elucidate these effects .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives, including this compound, against multiple bacterial strains using the cup-plate method. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
- Anticancer Activity : In a study focusing on colorectal cancer cells, this compound demonstrated a dose-dependent reduction in cell viability. The compound's mechanism was linked to the inhibition of β-catenin signaling pathways, which are often dysregulated in cancer .
- In Vitro Studies : Additional research involving HepG2 cells (human liver carcinoma) showed that derivatives of benzimidazole exhibited varying degrees of cytotoxicity, with some compounds showing selectivity towards cancerous cells while sparing normal cells .
Summary Table of Biological Activities
Q & A
Q. Table 1: Computational Tools for Target Prediction
| Method | Application | Software/Platform |
|---|---|---|
| Molecular Docking | Binding affinity to enzymes | AutoDock Vina, Glide |
| DFT Calculations | Reactivity and electronic properties | Gaussian, ORCA |
| QSAR Models | Bioactivity prediction | KNIME, MOE |
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 4.3 ppm for ethyl linker) validates connectivity.
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 375.0722 for C15H13ClN3O2S) confirms molecular formula.
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm).
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages should align with theoretical values within ±0.3% .
Advanced: How can researchers resolve contradictory bioactivity data in sulfonamide derivatives?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). Strategies include:
- Dose-Response Studies : Establish EC50/IC50 curves across multiple concentrations.
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and agar diffusion.
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives.
- Structural Confirmation : Ensure batch-to-batch consistency via XRD or LC-MS to exclude impurities .
Advanced: How do structural modifications influence pharmacological activity?
Methodological Answer:
Substituent position and electronic effects significantly alter activity:
- Chlorine Position : Para-substitution on benzene (as in the target compound) enhances target selectivity over meta/ortho analogs (e.g., 10-fold higher affinity for carbonic anhydrase IX).
- Benzimidazole Modifications : N-alkylation (e.g., methyl vs. ethyl) impacts solubility and membrane permeability.
- Sulfonamide Linkers : Ethyl vs. propyl spacers modulate conformational flexibility and binding kinetics.
Q. Table 2: SAR of Selected Derivatives
| Compound Modification | Biological Activity (IC50, nM) | Target Protein |
|---|---|---|
| 4-Chloro (para) | 12.3 ± 1.2 | Carbonic Anhydrase IX |
| 3-Chloro (meta) | 98.7 ± 4.5 | Carbonic Anhydrase IX |
| Benzimidazole N-methyl | 45.6 ± 3.1 | Tyrosine Kinase |
Data adapted from structural analogs in .
Basic: What solvents and catalysts are compatible with sulfonamide coupling reactions?
Methodological Answer:
- Solvents : Polar aprotic solvents (DMF, DCM) stabilize sulfonamide intermediates. Ethanol/water mixtures aid in precipitation.
- Catalysts : Pd(PPh3)4 for Suzuki couplings, DMAP for acylation, and ZnCl2 for imidazole cyclization.
- Acid/Base Conditions : Triethylamine (TEA) neutralizes HCl byproducts in amide bond formation .
Advanced: What strategies optimize reaction scalability without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous reactors minimize thermal degradation (e.g., 80°C, 2 h residence time).
- DoE (Design of Experiments) : Taguchi arrays optimize variables (temp, solvent ratio, catalyst loading).
- In-Line Analytics : PAT (Process Analytical Technology) tools like ReactIR monitor intermediate formation .
Basic: How is the compound’s stability assessed under storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
- Stability-Indicating HPLC : Track degradation products (e.g., hydrolyzed sulfonamide or oxidized benzimidazole).
- Lyophilization : Enhances long-term stability in amber vials at −20°C .
Advanced: What in silico tools predict metabolic pathways or toxicity?
Methodological Answer:
- ADMET Prediction : SwissADME or ProTox-II estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity.
- Metabolite Identification : GLORYx generates probable Phase I/II metabolites for LC-MS/MS validation .
Advanced: How to design analogs for improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Optimization : Aim for 2–3 via substituent polarity adjustments (e.g., replacing chlorine with trifluoromethyl).
- P-gp Efflux Inhibition : Introduce hydrogen bond donors (e.g., -OH groups) to reduce P-glycoprotein recognition.
- In Vitro Models : Use MDCK-MDR1 cells to measure permeability coefficients (Pe) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
